BENZOFURAN, 4,7-DIMETHOXY-2,3-DIMETHYL-6-(o-METHOXYBENZOYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZOFURAN, 4,7-DIMETHOXY-2,3-DIMETHYL-6-(o-METHOXYBENZOYL)- is a complex organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZOFURAN, 4,7-DIMETHOXY-2,3-DIMETHYL-6-(o-METHOXYBENZOYL)- typically involves multi-step organic reactions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale synthetic routes that are optimized for yield and efficiency. Techniques such as microwave-assisted synthesis (MWI) have been explored to enhance reaction rates and reduce energy consumption . The use of continuous flow reactors and automated systems also contributes to the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
BENZOFURAN, 4,7-DIMETHOXY-2,3-DIMETHYL-6-(o-METHOXYBENZOYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce benzofuran-quinones, while reduction can yield dihydrobenzofurans. Substitution reactions can introduce halogens, nitro groups, or other functional groups, leading to a diverse array of benzofuran derivatives .
Scientific Research Applications
BENZOFURAN, 4,7-DIMETHOXY-2,3-DIMETHYL-6-(o-METHOXYBENZOYL)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of BENZOFURAN, 4,7-DIMETHOXY-2,3-DIMETHYL-6-(o-METHOXYBENZOYL)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as carbonic anhydrase or tyrosinase, leading to its antimicrobial or anticancer effects . The compound’s methoxy and methyl groups play a crucial role in its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative with applications in phototherapy for skin conditions.
Angelicin: Known for its therapeutic potential in treating various skin disorders.
Uniqueness
BENZOFURAN, 4,7-DIMETHOXY-2,3-DIMETHYL-6-(o-METHOXYBENZOYL)- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its multiple methoxy and methyl groups enhance its solubility, stability, and reactivity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
49710-87-4 |
---|---|
Molecular Formula |
C20H20O5 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(4,7-dimethoxy-2,3-dimethyl-1-benzofuran-6-yl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H20O5/c1-11-12(2)25-20-17(11)16(23-4)10-14(19(20)24-5)18(21)13-8-6-7-9-15(13)22-3/h6-10H,1-5H3 |
InChI Key |
OQRVWBDKIKNKDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C(=CC(=C12)OC)C(=O)C3=CC=CC=C3OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.